molecular formula C9H9NO B7940935 1-(6-Methylpyridin-2-yl)prop-2-en-1-one

1-(6-Methylpyridin-2-yl)prop-2-en-1-one

Cat. No.: B7940935
M. Wt: 147.17 g/mol
InChI Key: OBJMUGDFEMBBRW-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a prop-2-en-1-one group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)prop-2-en-1-one typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with an appropriate reagent to introduce the prop-2-en-1-one group. One common method is the Claisen-Schmidt condensation reaction, where 6-methyl-2-pyridinecarboxaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the prop-2-en-1-one group to an alcohol or other reduced forms.

    Substitution: The methyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    2-Acetyl-6-methylpyridine: Similar structure but with an acetyl group instead of a prop-2-en-1-one group.

    6-Methyl-2-pyridinecarboxaldehyde: Precursor in the synthesis of this compound.

    6-Methylpyridine: Basic structure without additional functional groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJMUGDFEMBBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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